REACTION_SMILES
|
[Br-:23].[CH3:24][Mg+:25].[Cl-:26].[F:1][c:2]1[cH:3][c:4]2[c:5]([cH:16][cH:17]1)-[c:6]1[n:7]([c:11]([I:15])[c:12]([I:14])[n:13]1)[CH2:8][CH2:9][O:10]2.[NH4+:27].[O:18]1[CH2:19][CH2:20][CH2:21][CH2:22]1>>[F:1][c:2]1[cH:3][c:4]2[c:5]([cH:16][cH:17]1)-[c:6]1[n:7]([cH:11][c:12]([I:14])[n:13]1)[CH2:8][CH2:9][O:10]2
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Br-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Mg+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
[Cl-]
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Name
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Fc1ccc2c(c1)OCCn1c-2nc(I)c1I
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Fc1ccc2c(c1)OCCn1c-2nc(I)c1I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
Fc1ccc2c(c1)OCCn1cc(I)nc1-2
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |